molecular formula C11H12FNO3 B2498189 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid CAS No. 1402232-77-2

4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid

Cat. No.: B2498189
CAS No.: 1402232-77-2
M. Wt: 225.219
InChI Key: DMFDKWBKVLRWEH-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid (CAS 1402232-77-2) is a synthetic organic compound with a molecular formula of C11H12FNO3 and a molecular weight of 225.22 g/mol . This chemical features a tetrahydropyran (oxane) ring core that is substituted at the 4-position with both a 5-fluoropyridin-2-yl group and a carboxylic acid functional group . The presence of the carboxylic acid group makes the molecule polar and capable of participating in hydrogen bonding, both as a donor and an acceptor . This influences its physical properties, such as solubility, and allows it to be deprotonated to form carboxylate anions for further chemical modifications or salt formations . Compounds incorporating pyridine and tetrahydropyran motifs are frequently explored in medicinal chemistry and drug discovery for their potential biological activities. The fluoropyridine moiety, in particular, is a common building block in the synthesis of more complex molecules, such as various thiazole derivatives investigated for their anti-proliferative properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

4-(5-fluoropyridin-2-yl)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-8-1-2-9(13-7-8)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFDKWBKVLRWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid typically involves the following steps:

    Formation of the Fluoropyridine Intermediate: The starting material, 5-fluoropyridine, undergoes a series of reactions to introduce the desired functional groups.

    Oxane Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxane ring.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is used to study the effects of fluorinated molecules on biological systems. It can serve as a precursor for the synthesis of potential drug candidates .

Industry: While its industrial applications are limited, this compound can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can form strong interactions with proteins and enzymes, potentially altering their activity. The oxane ring and carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyridine/oxane rings or alternative aromatic systems. Key comparisons include:

Substituent Effects on Pyridine/Oxane Rings

  • Its molecular weight (237.25 g/mol) is slightly higher than the fluorinated analog, and it is explicitly noted for research use only .
  • 4-(difluoromethyl)oxane-4-carboxylic acid (CAS 1783957-10-7):
    The difluoromethyl group introduces greater electronegativity and steric bulk, lowering the molecular weight (180.15 g/mol) compared to the target compound. This substitution may increase acidity (pKa ~3.47) due to stronger electron-withdrawing effects .
  • 4-(3-Chlorophenyl)oxane-4-carboxylic acid (CAS 473706-23-9):
    Substituting pyridine with a chlorophenyl ring alters planarity and electronic properties. Chlorine’s larger atomic radius and moderate electronegativity may influence binding interactions in biological targets .

Heterocyclic Core Modifications

  • 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 473706-11-5):
    Replacing the pyridine ring with a fluorophenyl group reduces nitrogen-based hydrogen-bonding capacity. Its molecular weight (230.06 g/mol) and phenyl ring rigidity may affect pharmacokinetic properties .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid C11H10FNO3 ~223.20* 5-Fluoro-pyridin-2-yl Discontinued; moderate acidity
4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid C12H15NO4 237.25 5-Methoxy-pyridin-2-yl Higher solubility
4-(difluoromethyl)oxane-4-carboxylic acid C7H10F2O3 180.15 Difluoromethyl Enhanced acidity (predicted pKa ~3.47)
4-(3-Chlorophenyl)oxane-4-carboxylic acid C12H13ClO3 240.68 3-Chloro-phenyl Steric hindrance; GHS hazard listed

*Calculated from molecular formula.

Pharmacological Potential

While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest therapeutic relevance:

  • Biphenyl-4-carboxylic acid derivatives exhibit anti-inflammatory activity in carrageenan-induced edema models at 10 mg/kg .
  • Fluorinated pyridine/oxane hybrids are often explored for enhanced metabolic stability and bioavailability in drug design .

Biological Activity

4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyridine ring substituted with fluorine and an oxane (or tetrahydrofuran) moiety, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and comparative analysis with related compounds.

The exact biological targets and mechanisms of action for this compound remain largely unexplored. However, based on its structural features, it is hypothesized to interact with proteins or enzymes that have affinities for pyridine derivatives or carboxylic acids.

Potential Targets:

  • Proteins and Enzymes: The compound may bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. This interaction could potentially lead to therapeutic effects in diseases where these targets are implicated.

Pharmacokinetics

Pharmacokinetic properties such as solubility, stability, and molecular size are critical in determining the efficacy of any therapeutic compound. For this compound:

  • Solubility: The presence of the carboxylic acid group may enhance water solubility.
  • Stability: Environmental factors such as pH and temperature may affect the stability of the compound.

Case Studies and Research Findings

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
4-(5-Chloropyridin-2-yl)oxane-4-carboxylic acid Chlorine substitution affects metabolic stabilityModerate antitumor activity
4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid Bromine substitution enhances lipophilicityPotential neuropharmacological effects
4-(5-Iodopyridin-2-yl)oxane-4-carboxylic acid Iodine increases binding affinityNot extensively studied

Q & A

Q. What are the optimal synthetic routes for 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves introducing the fluoropyridyl group to the oxane ring via nucleophilic substitution or cross-coupling reactions. Key steps include:
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, as seen in analogous pyridine-oxane syntheses .
  • pH Adjustment : Neutral to slightly basic conditions (pH 7–8) prevent carboxylic acid protonation, enhancing reactivity .
    Optimization involves iterative testing of solvents (DMF, THF), catalyst loading (1–5 mol%), and characterization via HPLC and NMR to assess purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies fluoropyridyl (δ 8.2–8.5 ppm for aromatic protons) and oxane ring signals (δ 3.5–4.0 ppm for axial/equatorial protons). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₁₁H₁₀FNO₃: 239.06 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .

Q. How does the fluoropyridyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Fluorine increases logP by ~0.5 units compared to non-fluorinated analogs, measured via shake-flask method .
  • Acidity : The carboxylic acid pKa (~3.5) is lowered slightly due to electron-withdrawing effects of fluorine, determined by potentiometric titration .
  • Solubility : Aqueous solubility (≈2 mg/mL at pH 7) is assessed via nephelometry in PBS buffer .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Mitigation strategies include:
  • Orthogonal Assays : Combine fluorescence-based assays with SPR (surface plasmon resonance) to confirm binding kinetics .
  • Control Experiments : Use competitive inhibitors (e.g., pyridine-2-carboxylic acid derivatives) to validate specificity .
  • Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates, ensuring p < 0.05 .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative or reductive conditions?

  • Methodological Answer :
  • Oxidation : Treat with KMnO₄ in acidic conditions to oxidize the oxane ring, yielding a ketone derivative. Monitor via FT-IR (C=O stretch at 1700 cm⁻¹) .
  • Reduction : Use NaBH₄ to reduce the carboxylic acid to an alcohol, characterized by ¹H NMR (δ 1.5–2.0 ppm for -CH₂OH) .
  • Pathway Elucidation : Employ DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-limiting steps .

Q. How can structural analogs of this compound be rationally designed to enhance target binding affinity while minimizing off-target interactions?

  • Methodological Answer :
  • Scaffold Modification : Replace the oxane ring with piperidine (six-membered) or tetrahydrofuran (five-membered) to alter ring strain and H-bonding capacity .
  • Substituent Screening : Test electron-withdrawing groups (e.g., -CF₃ at pyridyl C-3) to modulate π-π stacking in molecular docking studies (AutoDock Vina) .
  • SAR Analysis : Construct a table comparing IC₅₀, logP, and solubility for analogs (e.g., 4-(6-Fluoropyridin-2-yl)oxane-4-carboxylic acid) to identify optimal substituents .

Q. What experimental and computational approaches are recommended to study the compound’s interaction with biological targets at the atomic level?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to resolve binding modes (PDB deposition recommended) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (AMBER force field) over 100 ns to assess stability of hydrogen bonds (e.g., between carboxylic acid and Arg residues) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to correlate structural changes with affinity .

Data Interpretation and Validation

Q. How should researchers address variability in cytotoxicity data across cell lines for this compound?

  • Methodological Answer :
  • Cell Line Profiling : Test cytotoxicity in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) using MTT assays, normalized to cell viability controls .
  • Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers) in responsive vs. resistant lines .
  • Dose-Response Modeling : Fit data to a sigmoidal curve (GraphPad Prism) to calculate CC₅₀ values with 95% confidence intervals .

Comparative Structural Analysis

Q. How does this compound compare to its non-fluorinated analog in terms of synthetic accessibility and bioactivity?

  • Methodological Answer :
  • Synthesis : Fluorination requires anhydrous conditions and specialized reagents (e.g., Selectfluor), increasing complexity vs. non-fluorinated analogs .
  • Bioactivity : Fluorine enhances metabolic stability (t½ increased by ~2x in liver microsomes) and target affinity (IC₅₀ improved by 10–20%) .
  • Thermodynamic Solubility : Fluorinated analogs show ~30% lower solubility in aqueous buffers, necessitating formulation studies .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential release of HF during decomposition .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated halogenated waste containers .

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